molecular formula C19H26N4O B12476900 2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide

2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide

Cat. No.: B12476900
M. Wt: 326.4 g/mol
InChI Key: CKSCCMQBCDXSJF-UHFFFAOYSA-N
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Description

2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide typically involves multiple steps. One common synthetic route includes the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide, followed by reduction and decarboxylation to yield the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

Compared to these compounds, 2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide may offer unique advantages in terms of its specific interactions and applications.

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

2-[butyl(methyl)amino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide

InChI

InChI=1S/C19H26N4O/c1-4-5-11-22(2)13-17(24)21-18-14-8-6-7-9-16(14)20-19-15(18)10-12-23(19)3/h6-9H,4-5,10-13H2,1-3H3,(H,20,21,24)

InChI Key

CKSCCMQBCDXSJF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)C

Origin of Product

United States

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